4-(4-Hydroxybutoxy)benzonitrile
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-(4-hydroxybutoxy)benzonitrile |
InChI |
InChI=1S/C11H13NO2/c12-9-10-3-5-11(6-4-10)14-8-2-1-7-13/h3-6,13H,1-2,7-8H2 |
InChI Key |
OFUJWNNYOYUHTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCCCO |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, 4-cyanophenol reacts with 4-bromo-1-butanol in dimethylformamide (DMF) using potassium carbonate as a base at 80–100°C for 12–24 hours. The hydroxyl group in 4-bromo-1-butanol often requires protection (e.g., as an acetate) to prevent self-condensation. Post-reaction, the protecting group is removed via hydrolysis with aqueous HCl or NaOH.
Table 1: Alkylation of 4-Cyanophenol with 4-Bromo-1-butanol
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 24 | 62 |
| NaOH | DMSO | 100 | 12 | 58 |
| Cs₂CO₃ | Acetone | 60 | 36 | 71 |
Side products include bis-alkylated derivatives and elimination byproducts, which are minimized by using excess 4-cyanophenol and controlled temperature.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers an alternative route, enabling etherification under milder conditions. Here, 4-cyanophenol reacts with 1,4-butanediol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).
Mechanistic Insights and Yield Enhancement
The reaction proceeds via oxidation-reduction between DEAD and PPh₃, generating a phosphonium intermediate that activates the diol. The hydroxyl group of 1,4-butanediol selectively reacts, with the remaining hydroxyl preserved without protection.
Example Protocol :
-
Combine 4-cyanophenol (10 mmol), 1,4-butanediol (12 mmol), PPh₃ (12 mmol), and DEAD (12 mmol) in THF.
-
Stir at room temperature for 6 hours.
-
Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Yield : 68–75%.
Hydroxylation of 4-(4-Chlorobutoxy)benzonitrile
A two-step approach involves initial synthesis of 4-(4-chlorobutoxy)benzonitrile followed by hydroxylation. The chlorinated intermediate is prepared via nucleophilic aromatic substitution (NAS) using 4-chloro-1-butanol and 4-fluorobenzonitrile.
Catalytic Hydroxylation
The chlorobutoxy intermediate undergoes hydroxylation via SN2 displacement with aqueous NaOH or KOH in ethanol at reflux.
Critical Parameters :
-
Solvent : Ethanol/water (3:1) minimizes side reactions.
-
Temperature : 70–80°C prevents elimination to form alkenes.
Yield : 80–85% after recrystallization from toluene.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Methods
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Williamson Alkylation | Scalable, simple reagents | Requires protection/deprotection | 60–70 |
| Mitsunobu Reaction | Mild conditions, no protection | High cost of reagents | 65–75 |
| Hydroxylation of Chloro | High yields, straightforward | Two-step process | 80–85 |
The hydroxylation route is favored for industrial scalability, whereas Mitsunobu conditions suit small-scale syntheses requiring minimal purification.
Purification and Characterization
Crude 4-(4-Hydroxybutoxy)benzonitrile is purified via recrystallization (toluene/methylene chloride) or silica gel chromatography. Analytical validation includes:
-
¹H NMR (CDCl₃): δ 7.60 (d, 2H, ArH), 6.90 (d, 2H, ArH), 4.10 (t, 2H, OCH₂), 3.70 (t, 2H, CH₂OH), 1.80 (m, 4H, CH₂).
-
IR : ν 2250 cm⁻¹ (C≡N), 3400 cm⁻¹ (O-H).
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxybutoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyanophenoxy group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a leaving group
Major Products Formed
Oxidation: 4-(4-Cyanophenoxy)butanal or 4-(4-Cyanophenoxy)butanone.
Reduction: 4-(4-Aminophenoxy)-1-butanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(4-Hydroxybutoxy)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(4-Hydroxybutoxy)benzonitrile involves its interaction with specific molecular targets. The cyanophenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways and result in various physiological effects .
Comparison with Similar Compounds
Substituent Diversity and Structural Effects
The substituent on the benzonitrile ring determines electronic, steric, and solubility properties. Key analogs include:
Note: * refers to a positional isomer (3-hydroxybutoxy), highlighting the importance of substituent placement.
Physicochemical Properties
Substituents significantly alter physical properties:
*Estimated based on structural analogs.
Research Findings and Trends
- Solubility vs. Bioavailability : Hydrophilic substituents like hydroxybutoxy improve aqueous solubility but may reduce membrane permeability, necessitating a balance in drug design .
- Synthetic Flexibility : Ether-linked substituents (e.g., hydroxybutoxy) can be introduced via nucleophilic aromatic substitution or coupling reactions, as seen in triazole-functionalized analogs .
- Positional Isomerism : highlights that 3-hydroxybutoxy analogs differ electronically from the para-substituted target compound, affecting intermolecular interactions .
Q & A
Q. What are the common synthetic routes for 4-(4-Hydroxybutoxy)benzonitrile, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution of 4-cyanophenol with 4-hydroxybutyl derivatives (e.g., bromobutanol) under basic conditions. Key steps include:
- Protection/Deprotection : Use protecting groups (e.g., TMS for hydroxyl) to prevent side reactions .
- Purification : Column chromatography or recrystallization to isolate the product.
- Optimization : Varying solvents (DMF, THF), bases (K₂CO₃, NaH), and temperatures (60–100°C) to improve yield .
Q. How is structural characterization performed for this compound?
Core techniques include:
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme Inhibition : Kinase or phosphatase assays using fluorescence/colorimetric readouts .
- Cytotoxicity : MTT assays on cell lines (e.g., HeLa, HEK293) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
- Orthogonal Assays : Combine biochemical (e.g., SPR for binding affinity) and cellular assays (e.g., luciferase reporters) .
- Purity Verification : Use UPLC-MS/MS to rule out impurities (e.g., genotoxic derivatives) affecting results .
- Dose-Response Curves : Validate activity across multiple concentrations and replicate experiments .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Q. How are structure-activity relationships (SAR) studied for this compound?
- Analog Synthesis : Modify substituents (e.g., replace hydroxybutoxy with methoxy or amino groups) and test activity .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) .
Analytical and Stability Considerations
Q. What advanced techniques quantify trace impurities in this compound?
Q. How is thermal stability assessed for this compound?
- TGA/DSC : Measure decomposition onset temperature (e.g., >200°C) and melting point (e.g., 109–111°C for analogs) .
- Accelerated Stability Studies : Store at 40°C/75% RH for 1–3 months and analyze degradation pathways .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
